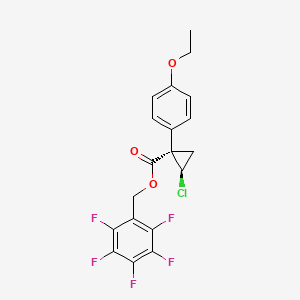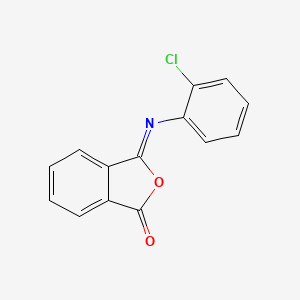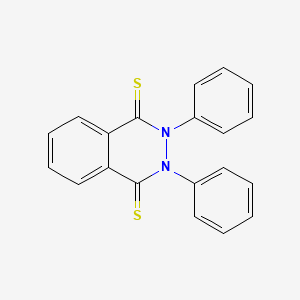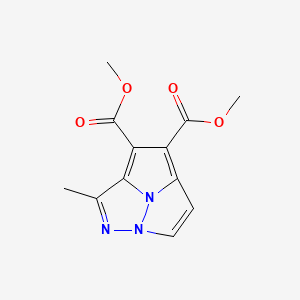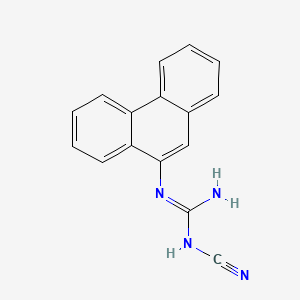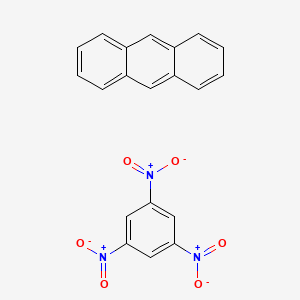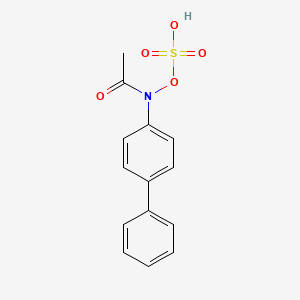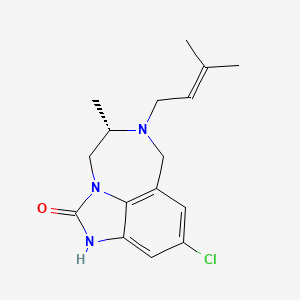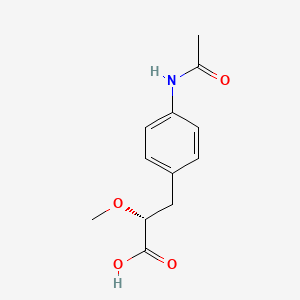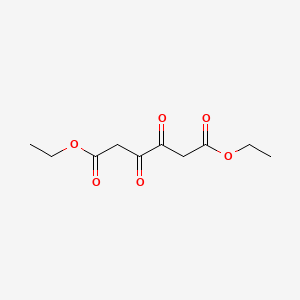![molecular formula C19H19N5O B12804960 12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile CAS No. 63827-50-9](/img/structure/B12804960.png)
12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[87003,8011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a precursor molecule containing the necessary functional groups. This process often requires specific catalysts and reaction conditions, such as elevated temperatures and controlled pH levels, to ensure the correct formation of the tetracyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be advantageous for scaling up the synthesis, providing better control over reaction parameters and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups that mimic natural substrates.
Medicine
In medicinal chemistry, 12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the production of advanced polymers and as a precursor for high-performance materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carboxamide
- 12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carboxylate
Uniqueness
What sets 12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile apart from similar compounds is its specific functional groups and the resulting chemical properties. These unique features make it particularly useful in applications where precise molecular interactions are required.
Properties
CAS No. |
63827-50-9 |
|---|---|
Molecular Formula |
C19H19N5O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile |
InChI |
InChI=1S/C19H19N5O/c1-19(2)11-7-5-6-8-12(11)24(3)15-13-14(22-16(15)19)10(9-20)18(25-4)23-17(13)21/h5-8,22H,1-4H3,(H2,21,23) |
InChI Key |
PNOAPISGSJTERD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=C1NC4=C(C(=NC(=C43)N)OC)C#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



